molecular formula C21H16N4O B2730254 (12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile CAS No. 881565-75-9

(12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile

Cat. No.: B2730254
CAS No.: 881565-75-9
M. Wt: 340.386
InChI Key: IFQPXHCNAAIKPM-SFQUDFHCSA-N
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Description

(12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7400^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]benzimidazole and aniline derivatives

Scientific Research Applications

Chemistry

In chemistry, (12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7400^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-methylaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a pyrido[1,2-a]benzimidazole derivative under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques, such as chromatography, would be employed to isolate the desired product from any by-products.

Chemical Reactions Analysis

Types of Reactions

(12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of (12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-methyl-2-[(4-methylanilino)methylidene]-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
  • (2E)-3-methyl-2-[(2-methylanilino)methylidene]-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

Compared to similar compounds, (12E)-11-methyl-12-{[(3-methylphenyl)amino]methylidene}-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct advantages in terms of stability, reactivity, and specificity in various applications.

Properties

IUPAC Name

(2E)-3-methyl-2-[(3-methylanilino)methylidene]-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c1-13-6-5-7-15(10-13)23-12-17-14(2)16(11-22)20-24-18-8-3-4-9-19(18)25(20)21(17)26/h3-10,12,23H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQPXHCNAAIKPM-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=C2C(=C(C3=NC4=CC=CC=C4N3C2=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C/2\C(=C(C3=NC4=CC=CC=C4N3C2=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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